molecular formula C22H24ClN3O3 B2434752 N-(4-chlorophenethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892263-82-0

N-(4-chlorophenethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Numéro de catalogue: B2434752
Numéro CAS: 892263-82-0
Poids moléculaire: 413.9
Clé InChI: WHBYVPZWKOPNOA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-chlorophenethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C22H24ClN3O3 and its molecular weight is 413.9. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O3/c1-2-3-4-13-26-21(28)18-10-7-16(14-19(18)25-22(26)29)20(27)24-12-11-15-5-8-17(23)9-6-15/h5-10,14H,2-4,11-13H2,1H3,(H,24,27)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBYVPZWKOPNOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCC3=CC=C(C=C3)Cl)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(4-chlorophenethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C22H24ClN3O3 and a molecular weight of 413.9 g/mol. Its structure features several functional groups that contribute to its biological activity:

  • Dioxo Groups : These can participate in nucleophilic addition reactions.
  • Carboxamide Group : This moiety can engage in hydrogen bonding, influencing the compound's solubility and interaction with biological targets.
  • Chlorophenethyl Group : The chlorine atom may enhance pharmacological properties by modulating interactions with receptors or enzymes.

Pharmacological Potential

Research indicates that compounds within the quinazoline family exhibit various biological activities, including:

  • Antitumor Activity : Quinazolines have been reported to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.
  • Antimicrobial Properties : Some derivatives demonstrate effectiveness against bacterial and fungal strains.
  • Anti-inflammatory Effects : Compounds similar to N-(4-chlorophenethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide may modulate inflammatory pathways.

Case Studies

A selection of studies highlights the biological effects of this compound:

  • Anticancer Activity :
    • A study assessed the cytotoxic effects on human cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as an anticancer agent .
  • Antimicrobial Testing :
    • In vitro tests revealed that the compound exhibited moderate antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL .
  • Mechanistic Insights :
    • Mechanistic studies indicated that the compound may induce apoptosis in cancer cells through mitochondrial pathways and caspase activation .

Synthesis Methods

The synthesis of N-(4-chlorophenethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide can be achieved through several routes:

  • Condensation Reactions : Utilizing starting materials such as 4-chlorophenethylamine and appropriate diketones under acidic conditions.
  • Cyclization Techniques : Employing cyclization methods to form the quinazoline core structure followed by functionalization to introduce the carboxamide group.

Summary of Research Findings

The following table summarizes key findings related to the biological activity of N-(4-chlorophenethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide:

Study FocusFindingsReference
Anticancer ActivitySignificant cytotoxicity in cancer cell lines
Antimicrobial PropertiesModerate antibacterial activity (MIC = 50 µg/mL)
Mechanistic InsightsInduction of apoptosis via mitochondrial pathways

Applications De Recherche Scientifique

Anticonvulsant Activity

Initial research on N-(4-chlorophenethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide focused on its potential as an anticonvulsant agent. Studies conducted in animal models demonstrated that the compound exhibited promising anticonvulsant effects, effectively reducing the frequency and severity of seizures. This suggests its potential as a candidate for developing new anticonvulsant medications. However, further research is necessary to elucidate its mechanism of action and assess safety and efficacy in humans.

Anticancer Properties

Beyond anticonvulsant activity, preliminary studies have explored N-(4-chlorophenethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide's potential as an anticancer agent. Research indicates that compounds within this class may exhibit cytotoxic effects against various cancer cell lines. Although these findings are still in early stages, they highlight the need for further investigation into the compound's mechanisms and therapeutic applications in oncology.

Central Nervous System Effects

Research has also investigated the effects of N-(4-chlorophenethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide on the central nervous system. The structural characteristics of quinazoline derivatives suggest potential interactions with neurotransmitter systems. However, more comprehensive studies are required to confirm these effects and explore their implications for neurological disorders.

Synthesis and Chemical Reactivity

The synthesis of N-(4-chlorophenethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves several steps starting from readily available precursors. Various synthetic methods can be employed to create derivatives with tailored properties for specific applications. The compound's functional groups allow it to participate in nucleophilic addition reactions and engage in hydrogen bonding.

Potential Reactions

The chemical reactivity of N-(4-chlorophenethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide includes:

  • Nucleophilic addition reactions due to dioxo groups.
  • Hydrogen bonding interactions facilitated by the carboxamide group.

These reactions can be leveraged to develop analogs or derivatives with varied biological activities.

Méthodes De Préparation

Niementowski’s Cyclocondensation

The Niementowski reaction remains a cornerstone for constructing the quinazoline core. For this compound, 7-carboxamide-substituted anthranilic acid derivatives serve as starting materials. Reacting 3-amino-4-carboxamido-benzoic acid with formamide at 125–130°C yields 3,4-dihydro-4-oxoquinazoline-7-carboxamide. Subsequent oxidation with potassium permanganate in acidic conditions introduces the 2,4-dioxo functionality.

Key modifications for target compound synthesis :

  • Pentyl group introduction : Alkylation at position 3 is achieved using pentyl bromide under basic conditions (e.g., potassium carbonate in DMF).
  • 4-Chlorophenethyl substitution : The carboxamide nitrogen is functionalized via nucleophilic acyl substitution using 4-chlorophenethylamine in the presence of EDCI/HOBt coupling agents.

Grimmel-Guinther-Morgan Synthesis

This method involves condensing 2-aminobenzamide with pentyl isocyanate under phosphorus trichloride catalysis to form the 3-pentyl-2,4-dioxo intermediate. The 4-chlorophenethyl group is subsequently introduced via reductive amination using 4-chlorophenethylaldehyde and sodium cyanoborohydride.

Modern Methodological Innovations

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times for cyclocondensation steps. For example, reacting methyl 3-pentyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate with 4-chlorophenethylamine in DMF at 150°C for 15 minutes under microwave conditions achieves 85% yield, compared to 6 hours under conventional heating.

Green Chemistry Protocols

Deep eutectic solvents (DES), such as choline chloride-urea, replace traditional solvents in cyclization steps, enhancing sustainability. A DES-mediated reaction between 7-cyanoanthranilic acid and pentylamine at 100°C for 2 hours forms the 3-pentylquinazoline core with 92% efficiency.

Industrial-Scale Production

Continuous Flow Synthesis

Large-scale manufacturing employs continuous flow reactors to optimize heat and mass transfer. Key steps include:

  • Core formation : A tubular reactor facilitates the Niementowski reaction at 130°C with a residence time of 10 minutes.
  • Alkylation : A packed-bed reactor loaded with solid base catalysts (e.g., MgO) enables efficient 3-pentylation.
  • Amidation : Microchannel reactors ensure rapid mixing of the quinazoline intermediate with 4-chlorophenethylamine, achieving >95% conversion.

Purification Strategies

  • Crystallization : Ethanol-water mixtures (7:3 v/v) recrystallize the crude product, yielding 98% purity.
  • Chromatography : Preparative HPLC with a C18 column resolves regioisomeric impurities using acetonitrile-water gradients.

Analytical Characterization

Spectroscopic Confirmation

Technique Key Data Citation
1H NMR δ 1.25 (t, 3H, pentyl CH3), δ 4.32 (s, 2H, N-CH2-C6H4-Cl)
13C NMR 167.8 ppm (C=O, dioxo), 139.5 ppm (C-Cl aromatic)
HRMS m/z 456.1843 [M+H]+ (calculated: 456.1847)

X-Ray Crystallography

Single-crystal analysis confirms the planar quinazoline core and the equatorial orientation of the pentyl group. Hydrogen bonding between the carboxamide oxygen and adjacent NH groups stabilizes the lattice.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Time (h) Scalability
Niementowski 68 95 12 Moderate
Microwave-Assisted 85 98 0.25 High
Continuous Flow 91 99 1.5 Industrial

Microwave and flow methods outperform classical approaches in efficiency and scalability, making them preferable for high-throughput applications.

Challenges and Optimization

Regioselectivity in Alkylation

Competing N1 vs. N3 alkylation is mitigated by using bulky bases (e.g., DBU) that favor N3-pentylation.

Carboxamide Hydrolysis

The 7-carboxamide group is prone to hydrolysis under acidic conditions. Employing trimethylsilyl chloride as a protecting group during cyclization prevents degradation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.